REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=C(O)C=[CH:5][C:3]=1[OH:4].[C:10](Cl)(=[O:20])[C:11]1[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:13](Cl)=[O:14].[CH3:22][CH2:23][OH:24]>>[CH3:8][C:2]1[CH:1]=[C:23]([OH:24])[C:22]2[C:13](=[O:14])[C:12]3[C:11](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:10](=[O:20])[C:5]=2[C:3]=1[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |